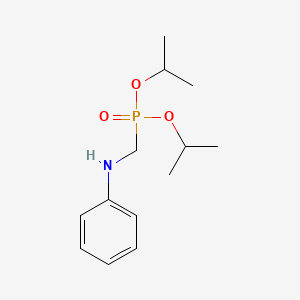

Dipropan-2-yl (anilinomethyl)phosphonate

Description

Properties

CAS No. |

65824-77-3 |

|---|---|

Molecular Formula |

C13H22NO3P |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

N-[di(propan-2-yloxy)phosphorylmethyl]aniline |

InChI |

InChI=1S/C13H22NO3P/c1-11(2)16-18(15,17-12(3)4)10-14-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |

InChI Key |

LZUHQJAHQKSNSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(CNC1=CC=CC=C1)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl (anilinomethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of aniline with a phosphonate ester in the presence of a base. For example, the reaction of aniline with diisopropyl phosphite under basic conditions can yield the desired product. The reaction typically proceeds via nucleophilic substitution, where the aniline attacks the phosphorus atom, displacing an alkoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize catalysts to enhance reaction rates and yields. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize phosphonates efficiently .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (anilinomethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the anilinomethyl group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids and phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl (anilinomethyl)phosphonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dipropan-2-yl (anilinomethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphate-dependent processes. This mechanism is similar to that of bisphosphonates, which inhibit bone resorption by targeting osteoclasts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Dipropan-2-yl (anilinomethyl)phosphonate with Analogues

| Compound Name | Substituents | Key Features |

|---|---|---|

| This compound | Anilinomethyl, dipropan-2-yl | Hydrolytically stable; potential for receptor interaction due to aromatic amine |

| Dimethyl isopropylphosphonate | Methyl esters, isopropyl group | Simpler structure; used as a precursor in organophosphorus synthesis |

| Diethyl P-[(4-cyanophenyl)methyl]phosphonate | 4-Cyanophenylmethyl, diethyl | Electron-withdrawing cyano group enhances stability and alters reactivity |

| FR-900098 | Hydroxyethyl, pyruvate-derived | Biosynthetic phosphonate with antimalarial activity |

| FTY720 phosphonate derivatives | Sphingosine-like backbone | Resistant to lipid phosphatases; modulates S1P receptors |

- Substituent Effects: The anilinomethyl group in the target compound introduces aromaticity and hydrogen-bonding capacity, contrasting with cyano () or hydroxyethyl () groups in other analogues. These differences influence solubility, receptor affinity, and metabolic stability .

Analytical Characterization

- 31P NMR Spectroscopy : Phosphonates exhibit chemical shifts between 5–25 ppm, distinct from phosphates (δ < 0 ppm) and phosphinates (δ ≈ 40 ppm) . This technique is critical for confirming the purity and identity of the target compound.

- Mass Spectrometry: Used in genome mining to detect novel phosphonates, as highlighted in .

Q & A

Q. What are the recommended safety protocols for handling dipropan-2-yl (anilinomethyl)phosphonate in laboratory settings?

- Methodological Answer : Safety protocols include avoiding inhalation, skin contact, and eye exposure. Use fume hoods for ventilation, wear nitrile gloves, and employ dust masks during synthesis or handling. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Fire hazards involve carbon, nitrogen, and phosphorus oxides—use CO₂ or dry chemical extinguishers. Always consult Safety Data Sheets (SDS) for compound-specific guidelines .

Q. How can researchers optimize the synthesis of this compound derivatives?

- Methodological Answer : Employ full factorial experimental design to evaluate variables like reaction temperature, solvent polarity, and reagent stoichiometry. For example, diphenylphosphinic acid has been used as a catalyst in related phosphonate syntheses, achieving >90% yield under optimized conditions (e.g., 80°C, toluene solvent, 1:1.2 molar ratio). Monitor reactions via TLC or NMR for intermediate validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/³¹P NMR : Identify proton environments (e.g., anilinomethyl CH₂ groups at δ 3.8–4.2 ppm) and phosphorus coordination (δ 15–25 ppm for phosphonate P=O).

- FT-IR : Confirm P=O stretches (~1250 cm⁻¹) and NH bends (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₂₀NO₃P: 270.1256) .

Advanced Research Questions

Q. How does the phosphonate group influence the biological activity of this compound conjugates?

- Methodological Answer : Phosphonates enhance cellular uptake and stability. For example, phosphonate-PNA conjugates showed antisense activity with EC₅₀ values as low as 5 nM in HeLa cells. Use RT-PCR to quantify mRNA splice correction and luciferase assays to measure gene silencing efficiency. Structural modifications (e.g., increasing phosphonate monomers from 7 to 10) improved delivery 3-fold .

Q. What strategies address challenges in analyzing phosphonate speciation in complex matrices?

- Methodological Answer : Current methods (e.g., ICP-MS, ion chromatography) lack speciation resolution. Advanced approaches include:

- HPLC-ESI-MS/MS : Separate phosphonate isomers using C18 columns (0.1% formic acid mobile phase).

- ³¹P NMR with chelation : Add EDTA to suppress metal interference.

- Derivatization : Use diazomethane to convert phosphonates to methyl esters for GC-MS analysis .

Q. How do phosphonate ligands modulate the assembly of metal-organic frameworks (MOFs)?

- Methodological Answer : Phosphonate-MOFs exhibit tripod-like ligand coordination, enabling stable semiconducting frameworks. For example, tin-oxo complexes with phosphonate ligands form ladder structures via solvothermal synthesis (120°C, DMF solvent). Characterize via single-crystal XRD (e.g., PXRD peaks at 2θ = 8.2°, 12.5°) and density functional theory (DFT) for electronic bandgap analysis (~2.3 eV) .

Q. What structural features of this compound enable enzyme recognition in biosynthetic pathways?

- Methodological Answer : Enzymes like HppE and HEPD recognize phosphonates via conserved active-site motifs (e.g., Arg/Lys residues for P=O binding). Perform molecular docking (AutoDock Vina) to map interactions. Mutagenesis studies (e.g., R128A mutation in HppE) reduce substrate affinity by ~80%, confirmed via kinetic assays (Kₘ increase from 0.8 µM to 5.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.